![molecular formula C17H14N4O3S2 B4710314 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE](/img/structure/B4710314.png)
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Overview
Description
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE is a complex organic compound that features a unique combination of a thiadiazole ring and a dibenzofuran moiety
Mechanism of Action
Target of Action
The primary target of CBKinase1_004295, also known as Oprea1_576921 or SR-01000268540-1, is Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans . It plays a crucial role in regulating signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .
Mode of Action
The compound interacts with its target, CK1α, by inhibiting its activity . This inhibition disrupts the normal functioning of CK1α, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of CK1α affects several biochemical pathways. For instance, it disrupts the Wnt/β-catenin signaling pathway, which CK1α is a main component of . CK1α phosphorylates β-catenin as part of the β-catenin destruction complex, leading to its ubiquitination and proteasomal degradation . The compound’s action on CK1α can therefore affect this pathway and its downstream effects.
Result of Action
The inhibition of CK1α by the compound can have various molecular and cellular effects. For example, it can disrupt cell cycle progression, apoptosis, and other processes regulated by CK1α . This can lead to changes in cell behavior and potentially contribute to the treatment of diseases where CK1α is implicated, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole ring and the dibenzofuran moiety separately. The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions. The dibenzofuran moiety can be prepared via the Ullmann coupling reaction of 2-iodophenol with 2-bromophenol in the presence of a copper catalyst.
Once both moieties are prepared, they are coupled together using a suitable linker, such as an acetamide group. This coupling reaction is typically carried out under mild conditions using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors for the cyclization and coupling reactions, as well as the use of more efficient catalysts and reagents. Additionally, purification steps such as recrystallization and chromatography can be streamlined to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amino group.
Substitution: The methoxy group on the dibenzofuran moiety can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dibenzofuran derivatives.
Scientific Research Applications
2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.
Biology: It is studied for its potential to inhibit specific enzymes and pathways in biological systems.
Industry: The compound can be used as a precursor for the synthesis of more complex molecules with desired properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-HYDROXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE
- 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-CHLORODIBENZO[B,D]FURAN-3-YL)ACETAMIDE
Uniqueness
The presence of the methoxy group on the dibenzofuran moiety in 2-[(5-AMINO-1,3,4-THIADIAZOL-2-YL)SULFANYL]-N~1~-(2-METHOXYDIBENZO[B,D]FURAN-3-YL)ACETAMIDE imparts unique electronic properties that can enhance its activity in various applications. This makes it distinct from similar compounds with different substituents on the dibenzofuran moiety.
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-23-14-6-10-9-4-2-3-5-12(9)24-13(10)7-11(14)19-15(22)8-25-17-21-20-16(18)26-17/h2-7H,8H2,1H3,(H2,18,20)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVOIHOJATUTMEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(S4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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